molecular formula C15H30O3 B13780607 Nonanoic acid, 2-butoxyethyl ester CAS No. 20442-11-9

Nonanoic acid, 2-butoxyethyl ester

Cat. No.: B13780607
CAS No.: 20442-11-9
M. Wt: 258.40 g/mol
InChI Key: XHYOMWNQYADXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonanoic acid, 2-butoxyethyl ester is an organic compound with the molecular formula C15H30O3. It is an ester derived from nonanoic acid and 2-butoxyethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonanoic acid, 2-butoxyethyl ester can be synthesized through the esterification reaction between nonanoic acid and 2-butoxyethanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:

Nonanoic acid+2-butoxyethanolNonanoic acid, 2-butoxyethyl ester+Water\text{Nonanoic acid} + \text{2-butoxyethanol} \rightarrow \text{this compound} + \text{Water} Nonanoic acid+2-butoxyethanol→Nonanoic acid, 2-butoxyethyl ester+Water

The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient catalysts, such as ion exchange resins, can enhance the production efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Nonanoic acid, 2-butoxyethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to nonanoic acid and 2-butoxyethanol in the presence of water and an acid or base catalyst.

    Oxidation: The ester can be oxidized to produce corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester to alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Nonanoic acid and 2-butoxyethanol.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

Nonanoic acid, 2-butoxyethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of nonanoic acid, 2-butoxyethyl ester involves its interaction with various molecular targets. As an ester, it can participate in hydrolysis reactions, releasing nonanoic acid and 2-butoxyethanol, which can further interact with biological molecules. The ester can also penetrate cell membranes due to its lipophilic nature, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Nonanoic acid: A nine-carbon fatty acid with similar chemical properties.

    2-butoxyethanol: An alcohol used in the synthesis of the ester.

    Other esters of nonanoic acid: Such as methyl nonanoate and ethyl nonanoate.

Uniqueness

Nonanoic acid, 2-butoxyethyl ester is unique due to its specific combination of nonanoic acid and 2-butoxyethanol, which imparts distinct chemical and physical properties. Its applications in various fields, such as solvents for varnishes and coatings, highlight its versatility compared to other similar compounds .

Properties

CAS No.

20442-11-9

Molecular Formula

C15H30O3

Molecular Weight

258.40 g/mol

IUPAC Name

2-butoxyethyl nonanoate

InChI

InChI=1S/C15H30O3/c1-3-5-7-8-9-10-11-15(16)18-14-13-17-12-6-4-2/h3-14H2,1-2H3

InChI Key

XHYOMWNQYADXSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OCCOCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.